molecular formula C22H33N3O2 B5103003 2-methyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-(2-methylpropoxy)-1H-quinolin-4-one

2-methyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-(2-methylpropoxy)-1H-quinolin-4-one

Cat. No.: B5103003
M. Wt: 371.5 g/mol
InChI Key: WJZXOFIMXHEZQI-UHFFFAOYSA-N
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Description

2-methyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-(2-methylpropoxy)-1H-quinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

2-methyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-(2-methylpropoxy)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-15(2)14-27-18-6-7-21-19(12-18)22(26)20(16(3)23-21)13-25(5)17-8-10-24(4)11-9-17/h6-7,12,15,17H,8-11,13-14H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZXOFIMXHEZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OCC(C)C)CN(C)C3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-(2-methylpropoxy)-1H-quinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Functionalization: Introduction of the piperidine moiety and other substituents through nucleophilic substitution, reductive amination, or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-(2-methylpropoxy)-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution, amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

2-methyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-(2-methylpropoxy)-1H-quinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-(2-methylpropoxy)-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives.

    2-methylquinoline: A simpler derivative with similar structural features.

    4-aminoquinoline: Known for its antimalarial activity.

Uniqueness

2-methyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-(2-methylpropoxy)-1H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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